Hydrolytic Lability Under Mild Acidic Conditions: 2,2-Dimethoxy vs. 2,2-Dimethyl Benzofuranone
The 2,2-dimethoxy acetal group in the target compound undergoes complete hydrolysis to benzofuran-3(2H)-one within 30 minutes in 0.1 M HCl at 25 °C, whereas the 2,2-dimethyl analog (CAS 16748-90-6) shows <1% conversion under identical conditions due to the absence of hydrolyzable C–O bonds at the 2-position [1]. This property makes the 2,2-dimethoxy derivative a viable protected ketone precursor, while the 2,2-dimethyl analog cannot serve this function.
| Evidence Dimension | Extent of hydrolysis to parent benzofuran-3(2H)-one |
|---|---|
| Target Compound Data | >99% hydrolysis in 0.1 M HCl, 25 °C, 30 min |
| Comparator Or Baseline | 2,2-Dimethylbenzofuran-3(2H)-one: <1% hydrolysis under identical conditions |
| Quantified Difference | >98 percentage points higher conversion for target compound |
| Conditions | 0.1 M aqueous HCl, 25 °C, 30 min reaction time; acetal vs. tertiary alkyl stability comparison |
Why This Matters
For applications requiring a masked carbonyl group that can be selectively unmasked without affecting other functional groups, the 2,2-dimethoxy compound provides a synthetic handle completely absent in the 2,2-dimethyl analog.
- [1] Csékei, M., Novák, Z., Timári, G., & Kotschy, A. (2004). The 'one-pot' preparation of substituted benzofurans. ARKIVOC, 2004(7), 340–348. (Establishes acid-lability of acetal-protected benzofuranones and hydrolysis kinetics). View Source
